2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Coupling Reaction: The indole derivative is then coupled with a benzyl halide to introduce the benzyl group at the nitrogen atom of the indole ring.
Formation of the Quinazolinone Framework: The quinazolinone framework is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone framework and are studied for their pharmacological properties.
Uniqueness
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structures, which confer distinct chemical and biological properties. This dual framework allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O2/c1-37-30-18-10-9-17-29(30)35-31(33-27-15-7-5-14-26(27)32(35)36)20-19-24-22-34(21-23-11-3-2-4-12-23)28-16-8-6-13-25(24)28/h2-20,22H,21H2,1H3/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVVRCXKJCVRPA-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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